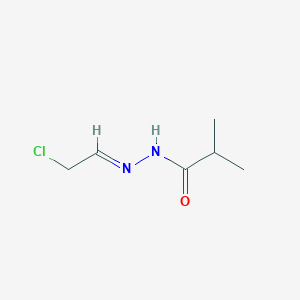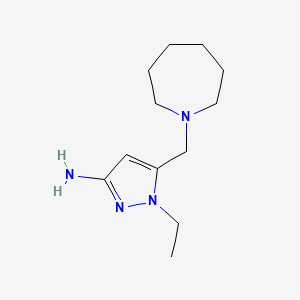![molecular formula C11H6ClF3N4S B2502322 2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile CAS No. 306976-82-9](/img/structure/B2502322.png)
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile” is a complex organic molecule. It likely contains an amino group (-NH2), a sulfanyl group (-SH), a nitrile group (-CN), and a trifluoromethyl group (-CF3) attached to a pyridine ring .
Physical And Chemical Properties Analysis
The compound “2-Amino-3-chloro-5-(trifluoromethyl)pyridine” has a molecular weight of 196.56, and a melting point of 86-90 °C . It’s important to note that this is not the exact compound you asked about, but it shares some structural similarities.Applications De Recherche Scientifique
Sulfonamides and Antitumor Activity
Sulfonamides, which share structural similarities with the compound of interest due to the presence of a sulfanyl group, have been extensively studied for their clinical applications, including antitumor activities. A variety of sulfonamides have been developed as carbonic anhydrase inhibitors (CAIs), showing promise in antiglaucoma treatments and antitumor agents targeting tumor-associated isoforms CA IX/XII. These compounds are considered for future drugs due to their privileged structural motif (Carta, Scozzafava, & Supuran, 2012).
Transition Metal Compounds and Catalysis
Transition metal compounds, including oxides, nitrides, carbides, and sulfides, have garnered attention for their unique physical and chemical properties. They have been subject to surface science investigations to understand their electronic and structural properties. These studies, using techniques like near-edge X-ray absorption fine structure (NEXAFS), provide insights into their applications in materials science, catalysis, and environmental science, demonstrating the broad utility of these compounds in industrial and research settings (Jingguang G. Chen, 1998).
Environmental Safety and Alternative Compounds
Research on alternative compounds to per- and polyfluoroalkyl substances (PFASs) highlights the ongoing efforts to identify substances with reduced environmental impact. These studies focus on the environmental fate, toxicity, and potential for long-term use of alternative compounds, contributing to safer environmental practices and reducing the toxicological footprint of industrial chemicals (Wang et al., 2019).
Antioxidant Capacity and Health
The investigation of antioxidant capacity, particularly in the context of dietary impacts on health, involves studying compounds that can interact with or modify the action of antioxidants. These studies contribute to a better understanding of how certain compounds can influence oxidative stress and related health outcomes, providing a basis for nutritional and therapeutic applications (Toohey, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N4S/c12-8-1-7(11(13,14)15)4-19-10(8)20-5-9(18)6(2-16)3-17/h1,4H,5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYGTUDDVLGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=C(C#N)C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
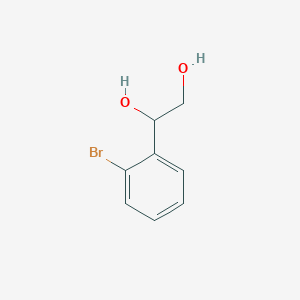
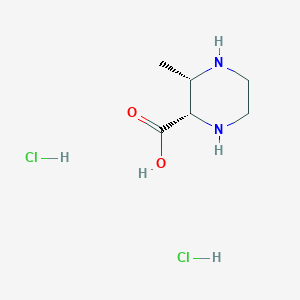
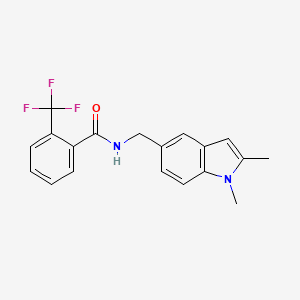
![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)
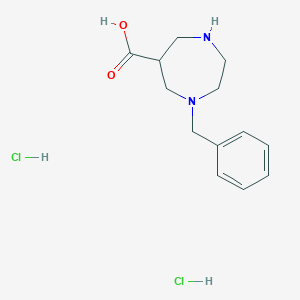
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)
